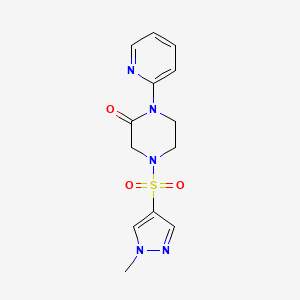

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

CAS No.: 2309729-17-5

Cat. No.: VC7217346

Molecular Formula: C13H15N5O3S

Molecular Weight: 321.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309729-17-5 |

|---|---|

| Molecular Formula | C13H15N5O3S |

| Molecular Weight | 321.36 |

| IUPAC Name | 4-(1-methylpyrazol-4-yl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |

| Standard InChI | InChI=1S/C13H15N5O3S/c1-16-9-11(8-15-16)22(20,21)17-6-7-18(13(19)10-17)12-4-2-3-5-14-12/h2-5,8-9H,6-7,10H2,1H3 |

| Standard InChI Key | HCGXYLYZMJOAPR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

Introduction

Synthesis

The synthesis of compounds like this typically involves:

-

Pyrazole Functionalization: The pyrazole core is modified with a sulfonamide group at the 4-position using reagents like sulfonyl chlorides under basic conditions.

-

Pyridine Integration: The pyridine unit is introduced via nucleophilic substitution or coupling reactions.

-

Piperazinone Formation: Cyclization reactions form the piperazinone moiety.

Example Synthetic Pathway:

| Step | Reaction Description | Reagents/Conditions |

|---|---|---|

| 1 | Methylation of pyrazole | Methyl iodide in the presence of a base |

| 2 | Sulfonamide addition to pyrazole | Sulfonyl chloride in dichloromethane |

| 3 | Coupling with pyridinyl precursor | Palladium-catalyzed reaction |

| 4 | Cyclization to form piperazinone | Heating with appropriate amines |

Pharmacological Relevance

Compounds containing pyrazole and sulfonamide groups often exhibit diverse biological activities:

-

Antileishmanial Activity: Pyrazole-sulfonamides have shown efficacy against Leishmania species in vitro and in vivo .

-

Antifungal Properties: Pyridine-sulfonamides have demonstrated activity against Candida species .

-

Antiproliferative Effects: Pyrazole derivatives have been tested for cytotoxicity against cancer cell lines .

Drug Development

The combination of these functional groups suggests potential as:

Cytotoxicity

Studies on similar compounds indicate:

-

Low cytotoxicity towards mammalian cells at therapeutic concentrations .

-

Selective inhibition of target pathogens or cancer cells.

Table: Biological Activities of Related Compounds

| Activity | IC50/Effective Dose | Target Organism/Cell Line |

|---|---|---|

| Antileishmanial | ~0.07 mM | Leishmania amazonensis |

| Antifungal | MIC ≥ 25 μg/mL | Candida tropicalis |

| Antiproliferative | ~0.5 mM | U937 leukemia cells |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume